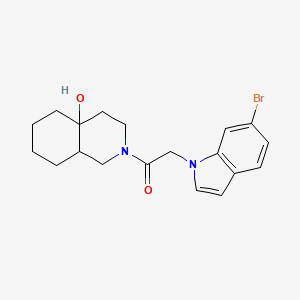![molecular formula C23H23N3O3 B11128463 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B11128463.png)
4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 4-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-1-phenyl-2-pyrrolidinone
Chemical Formula: C22H27ClO7
Structure: It contains an indole ring, a pyrrolidinone ring, and a phenyl group. The indole moiety is fused with a tetrahydro-2H-pyrido[4,3-b]indole ring.
Preparation Methods
The synthetic routes for this compound are not widely documented, but we can infer some possibilities based on related structures. One approach could involve the Fischer indole synthesis, which typically involves the reaction of a ketone and a primary amine. specific conditions for this compound would require further investigation.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of indole derivatives, such as electrophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions could lead to various derivatives, including substituted indoles and pyrrolidinones.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent, anti-inflammatory, or analgesic.
Chemistry: Explore its reactivity in synthetic transformations.
Biology: Study its effects on cellular pathways.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as tryptophan, serotonin, and various alkaloids, share structural features.
Uniqueness: Highlight its distinct features compared to related compounds.
Remember that this compound’s detailed characterization and applications would require experimental studies and literature review. For more specific information, consult scientific journals and databases
Properties
Molecular Formula |
C23H23N3O3 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H23N3O3/c1-29-17-7-8-20-18(12-17)19-14-25(10-9-21(19)24-20)23(28)15-11-22(27)26(13-15)16-5-3-2-4-6-16/h2-8,12,15,24H,9-11,13-14H2,1H3 |
InChI Key |
IKGIDXJUVIPUBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)

![Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate](/img/structure/B11128395.png)

![1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)
![N-[4-(benzyloxy)phenyl]-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B11128414.png)
![Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11128415.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11128418.png)
![1-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11128420.png)
![1-[4-(1-methyl-1H-1,3-benzimidazol-2-yl)piperazino]-3-(2-pyrimidinylamino)-1-propanone](/img/structure/B11128433.png)
![8-methoxy-5-methyl-3-[3-(trifluoromethoxy)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11128444.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B11128452.png)


